1-Methyl-3-phenylthiourea
Overview
Description
1-Methyl-3-phenylthiourea is an organosulfur compound with the molecular formula C8H10N2S . It has an average mass of 166.243 Da and a monoisotopic mass of 166.056473 Da . It is also known by other names such as 1-methyl-3-phenyl-2-thiourea, 1-Methyl-3-phenylthioharnstoff, and N-methyl-N’-phenylthiourea .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-phenylthiourea consists of a thiourea group attached to a methyl group and a phenyl group . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis
1-Methyl-3-phenylthiourea is a solid at 20°C . Unfortunately, the search results do not provide more detailed information on the physical and chemical properties of 1-Methyl-3-phenylthiourea.Scientific Research Applications
Antibacterial Properties
Thiourea derivatives, including 1-Methyl-3-phenylthiourea, have been found to exhibit antibacterial properties . This makes them potentially useful in the development of new antibacterial agents.
Antioxidant Properties
These compounds also show antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Properties
Thiourea derivatives have been studied for their anticancer properties . This suggests that they could be used in the development of new treatments for various types of cancer.
Anti-inflammatory Properties
The anti-inflammatory properties of thiourea derivatives make them potentially useful in treating conditions characterized by inflammation .
Anti-Alzheimer Properties
Research has indicated that thiourea derivatives may have properties that could make them useful in the treatment of Alzheimer’s disease .
Antituberculosis Properties
Thiourea derivatives have been found to have antituberculosis properties . This suggests potential applications in the treatment of tuberculosis.
Safety And Hazards
1-Methyl-3-phenylthiourea is toxic if swallowed . Precautions should be taken to avoid ingestion and inhalation, and skin, eyes, or clothing should not come into contact with the compound . After handling, skin should be thoroughly washed . If swallowed, a poison center or doctor should be contacted immediately .
properties
IUPAC Name |
1-methyl-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQFPWPMCIYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062611 | |
Record name | N-Methyl-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylthiourea | |
CAS RN |
2724-69-8 | |
Record name | N-Methyl-N′-phenylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N-methyl-N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYL-3-PHENYLTHIOUREA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, N-methyl-N'-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-phenylthiocarbamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is 1-Methyl-3-phenylthiourea as a cerebral blood flow (rCBF) tracer compared to existing tracers?
A: Research indicates that 1-Methyl-3-phenylthiourea demonstrates promising potential as an rCBF tracer, proving to be potentially more advantageous than [14C]iodoantipyrine, a commonly used tracer []. In studies on alert normocapnic rats, 1-Methyl-3-phenylthiourea exhibited a high single-pass extraction value of 0.730 into the brain, surpassing the values observed for [14C]iodoantipyrine (0.553) and [14C]antipyrine (0.451) []. This higher extraction value is attributed to its favorable lipid solubility []. Specifically, 1-Methyl-3-phenylthiourea was found to be particularly advantageous in measuring rCBF in areas with high flow rates, such as the cochlear nucleus [].
Q2: What is the structural characterization of 1-Methyl-3-phenylthiourea?
A: 1-Methyl-3-phenylthiourea (C8H10N2S) adopts a syn-Me and anti-Ph conformation relative to the C=S double bond []. The dihedral angle between the N—C(=S)—N thiourea group and the phenyl ring is 67.83° []. In the crystal structure, the molecules form centrosymmetric dimers through pairs of N(Ph)—H⋯S hydrogen bonds []. These dimers are further connected by N(Me)—H⋯S hydrogen bonds, creating layers parallel to the (100) plane [].
Q3: Are there any computational studies on 1-Methyl-3-phenylthiourea?
A: Yes, density functional theory (DFT) has been employed to study the molecular structure and vibrational spectra of 1-Methyl-3-phenylthiourea []. The theoretical calculations, utilizing the B3LYP functional and the 6-311G (d, p) basis set, were used to interpret the experimental vibrational spectra and gain insights into the molecule's vibrational modes []. Additionally, thermodynamic calculations were also performed at the same level of theory []. These computational studies contribute to a deeper understanding of the physicochemical properties of this compound.
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